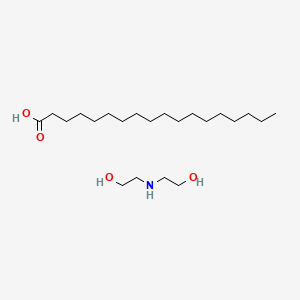

Stearic acid diethanolamine salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

70775-86-9 |

|---|---|

Molecular Formula |

C18H36O2.C4H11NO2 C22H47NO4 |

Molecular Weight |

389.6 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-3-1-5-2-4-7/h2-17H2,1H3,(H,19,20);5-7H,1-4H2 |

InChI Key |

RZEWIYUUNKCGKA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C(CO)NCCO |

Related CAS |

38455-64-0 68444-28-0 |

Origin of Product |

United States |

Synthesis Methodologies and Optimization

Conventional Synthetic Routes

The two main approaches for synthesizing stearic acid diethanolamine (B148213) salt are direct amidation/dehydration and aminolysis.

This method involves the direct reaction of stearic acid with diethanolamine, typically through heating, which leads to the formation of the amide and the removal of water. google.com

The direct amidation process is sensitive to several parameters that influence the reaction rate and product yield. The reaction is often carried out under normal pressure. google.com A key step involves heating the reactants to facilitate the dehydration process. google.com

Basic catalysts are frequently employed to enhance the reaction rate. These can include alkali metal hydroxides, such as potassium hydroxide (B78521), or sodium methylate. google.comresearchgate.net The catalyst concentration is typically in the range of 0.5% to 1.5% of the total weight of the stearic acid and diethanolamine. google.com To prevent oxidation and discoloration of the product, the reaction is often conducted under the protection of a nitrogen stream.

The reaction temperature is a critical factor. One approach involves an initial condensation at a lower temperature, followed by a second condensation at a higher temperature. For instance, an initial reaction can be conducted at 185-190°C, followed by a second stage at the same temperature. google.com Another method suggests a reaction temperature of 90-100°C for 2-3 hours under normal pressure. google.com Another synthesis route involves heating stearic acid and diethylenetriamine (B155796) to 100°C to form the ammonium (B1175870) salt, with the dehydration process commencing at 140°C. Optimal results in this specific process were found at 160°C for less than 3.5 hours. ncsu.edu

Interactive Data Table: Reaction Conditions for Direct Amidation

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Alkali metal hydroxide or sodium methylate google.com | - | - |

| Catalyst Conc. | 0.5%-1.5% of total reactant weight google.com | - | - |

| Temperature | 90-100°C google.com | 185-190°C google.com | 160°C ncsu.edu |

| Pressure | Normal google.com | - | - |

| Reaction Time | 2-3 hours google.com | 1 hour per stage google.com | < 3.5 hours ncsu.edu |

| Atmosphere | Nitrogen stream | - | - |

A significant challenge in the direct amidation route is the formation of byproducts, which can affect the purity and color of the final product. google.com Besides the desired diethanolamide, the reaction between stearic acid and diethanolamine can also yield a substantial amount of amine esters. google.com These esters can contribute to a slight yellowing of the product over time. google.com

The reaction of fatty acids with monoethanolamine can result in an equilibrium mixture containing amide, ester, and amido ester. researchgate.netresearchgate.net The formation of these byproducts underscores the importance of controlling reaction conditions to favor amide formation. Additionally, glycerine can be generated as a byproduct, which may be removed through washing steps. google.com

The purity of the raw materials is crucial for obtaining a high-purity final product. Pre-treating the stearic acid to remove trace amounts of water, for example by heating under a vacuum, can improve the outcome of the synthesis. google.com Commercial grades of stearic acid often contain impurities such as palmitic acid and oleic acid, which can be carried through the synthesis process. google.com Similarly, diethanolamine solutions can degrade over time, forming contaminants that may interfere with the reaction. osti.govscispace.comuwa.edu.au Therefore, purification of the starting materials is a critical step for achieving high-purity stearic acid diethanolamine salt.

An alternative route to this compound is the aminolysis of methyl stearate (B1226849) with diethanolamine. google.com This method is reported to yield a product with higher purity, often exceeding 90%. google.com

The aminolysis reaction is typically conducted under reduced pressure. google.com This condition helps to drive the reaction forward by removing the methanol (B129727) byproduct. The reaction involves heating the methyl ester and diethanolamine, often in the presence of a catalyst. While the direct amidation route can proceed without a catalyst, the aminolysis reaction often benefits from one. ijirset.com For instance, the amidation of methyl esters with diethanolamine can be catalyzed by sulfuric acid. ijirset.com One study varied the reaction temperature from 120°C to 160°C, with the best conversion (98.36%) achieved at 160°C. ijirset.com Another approach uses a sodium hydroxide catalyst. atlantis-press.com

Interactive Data Table: Reaction Conditions for Aminolysis of Methyl Stearate

| Parameter | Condition 1 | Condition 2 |

| Reactants | Methyl stearate, Diethanolamine google.com | Palm methyl esters, Diethanolamine ijirset.com |

| Catalyst | - | Sulfuric acid (0.5% w/w) ijirset.com |

| Pressure | Reduced google.com | - |

| Temperature | - | 120-160°C ijirset.com |

| Stirring | - | 200 rpm ijirset.com |

| Reaction Time | - | 8 hours ijirset.com |

Aminolysis of Methyl Stearate with Diethanolamine

Challenges in Solvent Selection and Process Safety (e.g., Methanol)

Traditional synthesis of high-purity this compound often involves the aminolysis of methyl stearate with diethanolamine. google.com This pathway, while effective in achieving purities greater than 90%, presents significant safety challenges primarily due to the use of methanol. google.com Methanol is a flammable and explosive solvent, which complicates the industrial-scale production and necessitates stringent safety protocols and specialized equipment to manage the risks. google.com

The alternative direct synthesis route, which involves the direct heating and dehydration of stearic acid and diethanolamine, avoids the use of methanol but typically results in a lower purity product. google.com This lower purity is due to the formation of a significant amount of amine esters as byproducts, which can cause the final product to yellow over time. google.com Therefore, the selection of a synthesis route involves a trade-off between the purity of the final product and the safety and complexity of the manufacturing process.

Advanced Synthetic Approaches

To overcome the limitations of traditional methods, researchers have explored advanced synthetic approaches aimed at enhancing purity, efficiency, and sustainability.

Multi-Step Reaction Protocols for Purity Enhancement

To achieve a high-purity product without the hazards associated with methanol, multi-step protocols have been developed. One such method involves the direct ammonolysis of stearic acid and diethanolamine under normal pressure using a basic catalyst. google.com A crucial subsequent step involves washing the reaction mixture with n-butyl alcohol and water to remove byproducts and unreacted reagents. google.com The final product is then obtained after vacuum evaporation to remove the washing solvents. google.com This process yields a product with a purity exceeding 90% and a lighter color, indicating a reduction in impurities like amine esters. google.com

| Parameter | Value |

| Reactants | Stearic Acid, Diethanolamine |

| Catalyst | Basic Catalyst |

| Reaction Temperature | 90-100 °C |

| Reaction Time | 2-3 hours |

| Purification Step | Washing with n-butyl alcohol and water |

| Final Purity | > 90% |

The data in this table is based on a high-content synthesis method for diethanolamide stearate. google.com

Continuous Flow Synthesis Techniques

Continuous flow synthesis represents a significant advancement in producing fatty acid diethanolamides. This technique utilizes a flow-through reactor under isothermal conditions at elevated temperatures (170-250°C). google.com The residence time in the reactor is precisely controlled, ranging from approximately 5 to 45 minutes depending on the temperature. google.com This method offers high productivity and a significantly shortened synthesis time. google.com A key advantage is the immediate removal of water from the reaction system upon synthesis completion, followed by rapid cooling of the product. google.com This approach has been shown to dramatically cut reaction times (e.g., from 12 hours in batch processing to 30 minutes in flow) and lower temperature requirements for similar esterification reactions, offering substantial economic and environmental benefits. nih.gov

| Parameter | Continuous Flow Synthesis |

| Reactor Type | Flow-through Reactor |

| Temperature Range | 170-250 °C |

| Reactant Molar Ratio | Fatty Acids:Diethanolamine = 1:(0.9-1.5) |

| Residence Time | 5.5±1 min to 45±15 min |

| Key Feature | Continuous process, no catalyst required |

The data in this table is based on a method of producing diethanolamides of fatty acids in a continuous scheme. google.com

Green Chemistry Approaches to Sustainable Synthesis

Green chemistry principles are being applied to make the synthesis of this compound more sustainable. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. The use of heterogeneous catalysts, such as mesoporous materials like Al-Meso and zeolites (H-Beta-150), allows for the acylation of diethanolamine under solvent-free conditions. researchgate.net These catalysts can be easily separated from the reaction mixture by centrifugation and potentially reused, simplifying downstream processes compared to conventional methods that use catalysts like sodium methoxide. researchgate.netresearchgate.net

Furthermore, continuous flow synthesis itself can be considered a green chemistry approach as it often leads to significantly lower energy consumption and reduced solvent use compared to traditional batch processes. nih.gov Enzymatic synthesis has also been explored as an environmentally friendly alternative, although conversion rates may vary. researchgate.net

Post-Synthesis Purification Strategies

The final purity of this compound is critically dependent on effective post-synthesis purification to remove impurities.

Separation of Reaction Byproducts and Unreacted Reagents

The primary byproducts in the synthesis of this compound are amine esters and unreacted starting materials (stearic acid and diethanolamine). google.com Effective purification is essential to achieve the desired product quality.

A common purification strategy involves a multi-step washing and separation process. For instance, after the primary reaction, the mixture can be washed with a solution of n-butyl alcohol and water. google.com This washing step helps to separate the desired amide from byproducts and excess reagents. google.com Following the wash, the product is isolated by removing the solvents under vacuum. google.com

Another critical aspect of ensuring final product purity begins with the raw materials themselves. Commercial stearic acid often contains impurities like palmitic acid and oleic acid. google.com Pre-purification of the stearic acid starting material can be achieved through recrystallization from a ketone solvent, such as methyl ethyl ketone. google.com This process involves dissolving the impure stearic acid in the solvent at an elevated temperature, followed by cooling to induce crystallization of pure stearic acid, which can then be separated by filtration or centrifugation. google.com While a pre-synthesis step, the purity of the initial reactants directly impacts the complexity of post-synthesis purification.

Methods for Achieving High-Content this compound

Two primary synthesis routes are commonly employed for the production of this compound: the direct amidation of stearic acid with diethanolamine and the aminolysis of a stearic acid ester, typically methyl stearate, with diethanolamine. google.com

The direct amidation process involves heating stearic acid and diethanolamine, often in the presence of a catalyst. google.com While straightforward, this method can lead to the formation of significant amounts of amine esters as byproducts, which reduces the purity of the final product and can cause discoloration over time. google.com

A patented high-content synthesis method outlines a process that begins with heating stearic acid under a vacuum to remove any residual water. google.com Subsequently, diethanolamine and a basic catalyst, such as an alkali metal hydroxide or sodium methylate, are introduced to facilitate the ammonolysis reaction under normal atmospheric pressure. google.com The reaction is typically conducted at a temperature of 90-100 °C for a duration of 2-3 hours. google.com Following the reaction, the mixture is washed to remove byproducts, and the solvent is removed via vacuum vaporization to yield the final high-content this compound. google.com

Yield and Selectivity Optimization

Optimizing the yield and selectivity in the synthesis of this compound is crucial for industrial-scale production. This involves a careful study of the reaction kinetics and thermodynamics to control the formation of the desired amide and suppress side reactions.

Kinetic Studies of Amidation and Aminolysis Reactions

The reaction between stearic acid and diethanolamine is characterized by complex kinetic behavior due to the occurrence of several side reactions. cyberleninka.ru The process is generally modeled as a second-order reaction. cyberleninka.ru The duration of the synthesis is a critical parameter; extended reaction times can lead to the accumulation of undesirable byproducts, such as 1,4-bis(2-hydroxyethyl)piperazine derivatives, which can negatively impact the properties of the final product. researchgate.netresearchgate.net

Kinetic studies on the amidation of methyl esters with diethanolamine using a sulfuric acid catalyst have provided specific rate constants and activation energy. For instance, one study determined the activation energy to be 2464.87 cal/mol. ijirset.com In another investigation focusing on the aminolysis of triglycerides to form fatty acid diethanolamides using a zinc-doped calcium oxide catalyst, the reaction was found to follow a pseudo-first-order kinetic model. mdpi.com The activation energy for this process was calculated to be 47.8 kJ/mol. mdpi.com

Below is a table summarizing kinetic data from various studies:

| Reaction Type | Catalyst | Kinetic Model | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Amidation of Methyl Ester | Sulfuric Acid | Second Order | k = 0.4069e(-2464.87/RT) | 2464.87 cal/mol | ijirset.com |

| Aminolysis of Triglycerides | Zn-doped CaO | Pseudo-first-order | 0.171 min-1 | 47.8 kJ/mol | mdpi.com |

| Amidation of Waste Cooking Oil | 3.5-CaO@KC-400 | Pseudo-first-order | 0.15 min-1 | - | researchgate.net |

Thermodynamic Analysis of Reaction Equilibria

The synthesis of this compound is a reversible process, and as such, is governed by thermodynamic equilibrium. nih.gov The reaction between stearic acid and monoethanolamine, a similar process, is known to be an equilibrium reaction that favors the formation of the products. cyberleninka.ru

The amidation of fatty acid methyl esters with diethanolamine is also a reversible reaction where the equilibrium is a limiting factor. The removal of the methanol byproduct can shift the equilibrium towards the product side, thereby increasing the conversion. nih.gov One study reported the enthalpy of this reaction, providing insight into the energy changes during the process. nih.gov

Differential Scanning Calorimetry (DSC) has been utilized to determine the solid-liquid phase equilibrium diagrams for the diethanolamine and stearic acid system, offering a thermodynamic understanding of the mixture's phase behavior at different temperatures and concentrations. matec-conferences.org This information is critical for controlling the reaction conditions to favor the formation of the desired salt.

The following table presents thermodynamic data relevant to the synthesis of this compound:

| System | Method | Key Findings | Reference |

| Diethanolamine + Stearic Acid | Differential Scanning Calorimetry (DSC) | Determined solid-liquid phase equilibrium diagrams. | matec-conferences.org |

| Fatty Acid Methyl Ester + Diethanolamine | Batch Reactor with Mass Transfer Analysis | Reversible reaction limited by equilibrium; enthalpy of reaction reported. | nih.gov |

| Stearic Acid + Monoethanolamine | Closed Thermodynamic System | Equilibrium reaction shifted towards products; equilibrium constants determined at various temperatures. | cyberleninka.ru |

Physicochemical Behavior and Mechanistic Studies

Solution Chemistry and Aggregation Phenomena

The behavior of stearic acid diethanolamine (B148213) salt in various solvents is characterized by its tendency to self-assemble into organized structures, a hallmark of surfactant molecules.

Micellization and Aggregate Formation in Aqueous and Non-Aqueous Media

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), individual surfactant molecules (unimers) aggregate to form micelles. This process is driven by the hydrophobic effect, where the hydrocarbon tails of the surfactant molecules are expelled from the water, clustering together to minimize their contact with the aqueous environment, while the hydrophilic headgroups remain exposed to the water. The use of amine counter-ions, such as diethanolamine, generally leads to a significant increase in the solubility of long-chain fatty acids and a decrease in their Krafft point compared to their alkali metal salt counterparts. rsc.org

Interactive Table: Critical Micelle Concentration (CMC) of Related Surfactants

| Surfactant | Category | CMC (mol/L) |

| Sodium dodecyl sulfate | Anionic | 0.0083 |

| Dodecyltrimethylammonium bromide | Cationic | 0.016 |

| Stearamide | Nonionic Derivative | 0.133 |

| Alcanolamide Ester | Cationic Derivative | 0.067 |

This table presents CMC values for various surfactants to provide context for the aggregation behavior of long-chain amphiphiles. Data sourced from multiple references. usu.ac.idwikipedia.org

Influence of Electrolytes on Solution Viscoelasticity

The viscoelasticity of surfactant solutions is highly dependent on the shape and interactions of the micelles. In many cases, spherical micelles can transition into elongated, worm-like structures, leading to a significant increase in the solution's viscosity and elasticity. The addition of electrolytes plays a crucial role in this transition. nih.govprinceton.edu

For ionic surfactants like stearic acid diethanolamine salt, the headgroups carry a net charge, leading to electrostatic repulsion between them, which hinders the close packing required for the formation of elongated micelles. When an electrolyte (a salt) is added to the solution, the ions from the salt can screen these electrostatic repulsions. This shielding effect allows the surfactant molecules to pack more tightly, favoring the growth of micelles from spherical to cylindrical or worm-like shapes. The increased entanglement of these larger aggregates dramatically increases the viscoelasticity of the solution. nih.gov The effectiveness of the electrolyte depends on the nature of its ions, particularly the counter-ion (the ion with the opposite charge to the surfactant headgroup). Factors such as the ion's size, valency, and lipophilicity can influence how effectively it binds to or screens the surfactant headgroups. epa.govresearchgate.netrsc.org

Krafft Temperature and Phase Behavior in Dispersions

The Krafft temperature (Tk) is a critical parameter for ionic surfactants, representing the temperature below which micelles cannot form because the solubility of the surfactant is lower than its CMC. wikipedia.orgtaylorandfrancis.com Below the Krafft temperature, the surfactant exists in a crystalline or hydrated solid state. As the temperature is raised, the solubility of the surfactant increases, and at the Krafft temperature, the solubility equals the CMC, allowing for the formation of micelles. wikipedia.orgtaylorandfrancis.com

For long-chain saturated fatty acids like stearic acid, the Krafft temperature of their alkali metal salts (e.g., sodium stearate) is relatively high, limiting their solubility in cold water. However, the use of amine counter-ions like diethanolamine is known to significantly lower the Krafft temperature, thereby increasing the surfactant's solubility in aqueous solutions at lower temperatures. rsc.org This is attributed to the bulkier and more complex nature of the diethanolamine counter-ion, which disrupts the crystal lattice of the solid surfactant, making it easier to dissolve.

The phase behavior of this compound in dispersions can be complex, potentially involving various liquid crystalline phases, such as lamellar or hexagonal phases, in addition to the isotropic micellar solution. Studies on mixtures of oleic acid and diethanolamine have revealed the formation of such liquid crystalline structures. acs.org The phase behavior is influenced by concentration, temperature, and the presence of other components in the system. nih.govrsc.orgresearchgate.net

Interfacial Phenomena

The effectiveness of this compound as a surfactant is rooted in its ability to adsorb at interfaces and alter their properties.

Adsorption at Liquid-Liquid and Solid-Liquid Interfaces

As an amphiphilic molecule, this compound readily adsorbs at interfaces to lower the system's free energy. At a liquid-liquid interface, such as an oil-water interface, the hydrophobic stearate (B1226849) tail orients itself into the oil phase, while the hydrophilic diethanolamine headgroup remains in the aqueous phase. This adsorption creates a film that reduces the interfacial tension between the two liquids, which is the fundamental mechanism behind emulsification. vaia.com The use of this compound as an emulsifier is noted in various applications.

At solid-liquid interfaces, the adsorption behavior depends on the nature of the solid surface and the solvent. Studies on the adsorption of stearic acid from non-aqueous solvents onto polar surfaces like kaolinite (B1170537) and iron oxide have shown that it forms a well-defined adsorbed layer. researchgate.netnih.govnih.gov The adsorption process can often be described by models such as the Langmuir and Freundlich isotherms, which provide information about the maximum adsorption capacity and the affinity of the surfactant for the surface. Thermodynamic analysis of stearic acid adsorption on kaolinite indicates that the process is spontaneous and exothermic. researchgate.net The adsorption is driven by interactions between the polar headgroup of the stearic acid and the solid surface. researchgate.net

Interactive Table: Adsorption Parameters for Stearic Acid on Kaolinite

| Temperature (°C) | Langmuir Equilibrium Parameter (R_L) | Free Energy Change (ΔG°, kJ/mol) | Enthalpy Change (ΔH°, kJ/mol) | Entropy Change (ΔS°, kJ/(mol·K)) |

| 25 | 0.076 | -19.98 | -12.30 | 0.0259 |

| 35 | 0.082 | -20.24 | ||

| 45 | 0.089 | -20.50 |

This table presents thermodynamic parameters for the adsorption of stearic acid onto kaolinite from isooctane (B107328) solution, indicating a spontaneous and exothermic process. Data sourced from Sari, A., & Işıldak, Ö. (2006). researchgate.net

Surface Activity and Interfacial Tension Reduction Mechanisms

The primary mechanism by which this compound reduces interfacial tension is through the disruption of the cohesive forces at the interface. In an oil-water system, for example, the strong interactions between water molecules (due to hydrogen bonding) and between oil molecules (due to van der Waals forces) create a high interfacial tension. When the surfactant adsorbs at the interface, the presence of the amphiphilic molecules breaks up these cohesive interactions and replaces them with weaker interactions between the surfactant and the solvent molecules, thereby lowering the interfacial energy.

Rheological Characteristics of Formulations

This compound is recognized for its significant impact on the rheological properties of aqueous and complex fluid formulations. Its function as a thickener and gelling agent is central to its application in various industrial and consumer products. google.com The rheological behavior is a direct consequence of the molecular self-assembly of the salt in a given medium, leading to the formation of structured networks that alter the flow and viscoelastic characteristics of the fluid.

Aqueous solutions of this compound exhibit a notable increase in viscosity with concentration. The compound disperses in water, and as its concentration increases, it self-assembles into structures that impede flow, effectively thickening the solution. google.com At sufficient concentrations, this thickening effect can lead to the formation of a gel-like matrix. google.com

The flow behavior of these aqueous systems is typically non-Newtonian, specifically demonstrating shear-thinning properties. This means that the viscosity of the fluid is not constant but decreases as the applied shear rate increases. At rest or under low shear, the internal structure created by the this compound molecules is largely intact, resulting in high viscosity. As shear is applied (e.g., by pumping, mixing, or spreading), the structures align with the direction of flow, reducing their resistance and causing a drop in viscosity. This property is crucial for products that need to be thick in the container but flow easily during application.

While specific quantitative data for this compound is limited in publicly available literature, the typical effect of concentration on the viscosity of such surfactant systems can be illustrated as follows:

Table 1: Illustrative Effect of this compound Concentration on Apparent Viscosity of an Aqueous Solution This table illustrates the expected trend. Actual values may vary based on temperature, pH, and purity.

| Concentration (% w/w) | Apparent Viscosity (mPa·s) at Low Shear | Observed State |

|---|---|---|

| 1% | Slightly above water | Clear, low-viscosity liquid |

| 5% | ~500 - 1500 | Viscous liquid |

| 10% | > 5000 | Thick, gel-like consistency |

The ability of this compound to form gels is a manifestation of its viscoelastic properties. google.com Viscoelastic fluids exhibit both viscous (liquid-like) and elastic (solid-like) characteristics. In the case of this compound solutions, this is attributed to the formation of a three-dimensional network of self-assembled surfactant molecules.

The gelation mechanism involves the spontaneous organization of the amphiphilic this compound molecules in water. The long, hydrophobic stearic acid tail seeks to avoid the aqueous environment, while the hydrophilic diethanolamine headgroup readily interacts with water. This dual nature drives the molecules to form aggregates such as micelles. In systems with related amine soaps, as the concentration increases, these spherical micelles can grow into elongated, wormlike structures. ua.pt These "worms" can become sufficiently long and concentrated to entangle with one another, creating a transient network that immobilizes the solvent and gives the system its gel-like, viscoelastic properties. google.comua.pt

Another potential mechanism, observed in similar fatty acid-amine systems, is the formation of lamellar liquid crystalline phases. atamanchemicals.com In this scenario, the surfactant molecules arrange themselves into bilayers, which can stack and form extended structures, trapping water between the layers and leading to a significant increase in viscosity and the formation of a stable gel or cream. google.comatamanchemicals.com The presence of this compound as both an emulsifier and thickener suggests its role in stabilizing oil-in-water emulsions by forming these viscoelastic interfacial layers and increasing the viscosity of the continuous aqueous phase. google.com

Table 2: Proposed Gelation Mechanism for this compound in Aqueous Systems

| Step | Description | Resulting Rheological Property |

|---|---|---|

| 1. Dispersion & Solubilization | Individual salt molecules (unimers) disperse in the aqueous phase. | Minor viscosity increase. |

| 2. Self-Assembly | Above a critical concentration, molecules aggregate into micelles to shield hydrophobic tails from water. | Onset of non-Newtonian behavior. |

| 3. Network Formation | With increasing concentration, micelles grow into larger structures (e.g., wormlike micelles or lamellar phases) that entangle or stack. | Significant viscosity increase, development of elasticity. |

| 4. Gelation | The three-dimensional network becomes extensive, immobilizing the solvent within its structure. | Formation of a viscoelastic gel with a measurable yield stress. |

Advanced Industrial Applications Excluding Human/cosmetic Use

Textile Processing Aids

In the textile industry, stearic acid diethanolamine (B148213) salt serves as a crucial auxiliary agent at multiple stages of production, enhancing both the process efficiency and the quality of the final textile products. google.com Its utility stems from its excellent lubricating, emulsifying, and softening characteristics. google.com

During the mechanical processing of textiles, such as spinning and weaving, fibers and yarns are subjected to significant friction. This friction can lead to fiber breakage, machine wear, and reduced production efficiency. Stearic acid diethanolamine salt is applied as a lubricant to mitigate these issues. google.com Its lubricating properties reduce the friction between individual fibers and between the textile and processing machinery. rasayanjournal.co.in This ensures smoother processing, minimizes damage to the fibers, and helps in producing stronger, more uniform yarns and fabrics. google.com

The final feel, or "handle," of a textile is a critical quality parameter. This compound is widely used as a soft finishing agent to impart a desirable soft and smooth feel to fabrics. google.commdpi.com When applied during the finishing stage, it forms a thin layer on the fiber surface, reducing interfiber friction and allowing for greater flexibility and a softer touch. epa.govregulations.gov This application is particularly noted for producing a soft, smooth-surface handle on textiles made from various fibers, including cotton and polyester (B1180765) blends. regulations.govresearchgate.net

The dyeing and printing of textiles are complex processes that require precise control over the properties of dye baths and printing pastes. This compound functions as a versatile additive in these applications due to its properties as a thickener, emulsifier, and stabilizer. google.com

As a rheology modifier, it helps to control the viscosity of printing pastes, ensuring sharp and well-defined prints. Its emulsifying and dispersing capabilities ensure that dyes, which are often sparingly soluble in water, are evenly distributed throughout the dye bath. google.comrasayanjournal.co.in This leads to uniform, level dyeing and prevents issues like spotting or color variation. Furthermore, its stabilizing properties help to maintain the consistency of the dye formulation over time. google.com

A patent on a high-content synthesis method for the compound highlights that the resulting product, with a purity of over 90%, exhibits excellent emulsification and thickening properties suitable for textile printing and dyeing applications. google.com

| Parameter | Condition |

| Reactants | Stearic Acid, Diethanolamine |

| Weight Ratio (Stearic Acid:Diethanolamine) | 2.21-2.65 : 1 |

| Catalyst | Basic (e.g., Alkali metal hydroxide) |

| Catalyst Loading | 0.5% - 1.5% of total reactant weight |

| Reaction Temperature | 90-100 °C |

| Reaction Time | 2-3 hours |

| This table presents typical synthesis conditions for producing high-purity this compound for industrial applications, based on patent information. google.com |

Wellbore Treatment Fluids in Hydrocarbon Extraction

In the oil and gas industry, various fluids are used during the drilling, completion, and stimulation of wells. Fatty acid diethanolamides, including those derived from stearic acid, are used as performance-enhancing additives in these fluids. Their function as surfactants is critical in the harsh downhole environment. mdpi.com

Hydraulic fracturing is a well stimulation technique that involves injecting a high-pressure fluid into a subterranean rock formation to create fractures and release trapped hydrocarbons. These fracturing fluids are complex mixtures, and surfactants are a key component.

While direct citation for "this compound" is sparse, "Coconut fatty acid diethanolamide" is listed as a component in hydraulic fracturing fluids in a 2011 report to the U.S. Congress. Given that coconut oil contains stearic acid, this points to the use of this class of compounds. mdpi.com Fatty acid diethanolamides are used for their ability to modify rheology and act as emulsifiers or foaming agents in fracturing fluids. They can help stabilize the fluid, control its viscosity for effective proppant transport, and reduce friction. Research into related compounds, such as those derived from dimer fatty acids and diethanolamine, shows their effectiveness in modifying the rheological properties of drilling fluids for better performance over a wide temperature range.

| Compound/Class | Function in Wellbore Fluids | Source Context |

| Coconut Fatty Acid Diethanolamide | Component in fracturing fluids | Listed as a chemical used in hydraulic fracturing operations. |

| Fatty Acid Alkanolamine Esters | Anti-accretion agent in drilling fluids | Reduces buildup on drilling equipment. |

| Dimer Fatty Acid Diethanolamine Product | Rheology modifier for inverted emulsion drilling fluids | Improves shear thinning and thixotropic performance. |

| Surfactants (General) | Foaming agent, surface tension reducer | Critical component in foam-based fracturing fluids; helps recover produced fluids. |

| This table outlines the functions of fatty acid diethanolamides and related surfactants in hydrocarbon extraction applications, as identified in various technical and regulatory documents. |

Maintaining the integrity and properties of drilling fluids is essential for successful wellbore construction. One challenge is preventing the excessive loss of the fluid phase into the surrounding permeable rock formations, an issue addressed by water loss control additives.

Drilling Fluid Formulations

In the oil and gas industry, drilling fluids, or muds, are critical for successful drilling operations. This compound is incorporated into these formulations primarily for its properties as a nonionic surfactant. google.com Its functions within drilling fluids include:

Emulsification: It facilitates the formation of stable emulsions, particularly in water-based muds, by reducing the interfacial tension between oil and water phases. This is crucial for maintaining the desired rheological properties and stability of the drilling fluid. google.com

Lubrication: The compound enhances the lubricity of the drilling fluid, reducing friction between the drill string and the wellbore. This minimizes torque and drag, leading to more efficient drilling and reduced wear on equipment. google.com

Thickening: It contributes to the desired viscosity of the drilling fluid, which is essential for suspending drill cuttings and carrying them to the surface. google.com

Placement Fluids for Selective Agent Delivery (e.g., Scale Dissolvers)

Placement fluids are specialized fluids used to deliver chemical treatments to specific locations within a wellbore. This compound can be a component in these fluids, aiding in the effective delivery of agents like scale dissolvers. Its surfactant properties ensure that the treatment chemical is dispersed evenly and can effectively contact the targeted area, such as mineral scale buildup on production tubing.

Polymer and Materials Science Applications

This compound demonstrates significant utility in the synthesis and formulation of various polymeric materials, particularly polyurethanes.

Internal Mold Release Agents in Polyurethane Synthesis

During the production of molded polyurethane parts, preventing adhesion to the mold surface is critical for efficient manufacturing and high-quality finished products. This compound can function as an internal mold release agent. google.comtrea.com Unlike external release agents that are applied to the mold surface before each cycle, internal release agents are incorporated directly into the polyurethane reaction mixture. The presence of the this compound migrates to the interface between the curing polymer and the mold surface, creating a barrier that facilitates easy demolding. google.comtrea.com This approach offers advantages such as reduced cycle times and a cleaner molding process.

| Internal Mold Release Agent System | Key Components | Primary Function | Noted Observations |

| Amide-Based | N,N-diethanol amide of isostearic or stearic acid | Provides a release-effective surface at the mold interface. | Can be used in reaction injection molding (RIM) processes for polyurethane elastomers. google.com |

| Metallic Carboxylate Systems | Zinc carboxylates (e.g., zinc stearate) often with compatibilizers | Catalyzes the hydroxyl/isocyanate reaction at the mold surface and aids release. trea.com | Some systems can be fast-reacting, posing challenges for filling large molds. trea.com |

Components in Autocatalytic Polyol Formulations for Polyurethane Foams, Elastomers, and Coatings

In the synthesis of polyurethanes, polyols are key reactants. Fatty acid diethanolamides, including those derived from stearic acid, can be used as polyols in the production of polyurethane foams, elastomers, and coatings. ktu.ltktu.ltnih.gov A notable feature is their potential for autocatalysis. The tertiary amine group within the diethanolamine portion of the molecule can catalyze the reaction between the polyol's hydroxyl groups and the isocyanate groups, accelerating the polymerization process. nih.govrsc.org This can reduce or eliminate the need for external catalysts.

Research has shown that poly(urethane amides) derived from diethanolamides of fatty acids can exhibit enhanced mechanical properties compared to polyester urethanes derived from triethanolamine (B1662121) esters. ktu.ltktu.lt However, their thermal stability may be lower. ktu.ltktu.lt The properties of the resulting polyurethane can be tailored by adjusting the composition of the fatty acids and the molar ratio of reactants. ktu.ltktu.lt

| Polyol Type | Resulting Polymer | Key Characteristics | Supporting Research |

| Tall Oil Diethanolamides | Poly(urethane amides) | Higher mechanical properties, lower thermal stability compared to polyester urethanes. | Yakushin et al. (2013) ktu.lt |

| Vegetable Oil Diethanolamides (Rapeseed, Sunflower, Castor) | Poly(urethane amides) | Mechanical properties influenced by OH group content; generally higher tensile strength than corresponding polyester urethanes. | Yakushin et al. (2014) ktu.lt |

| Coconut Fatty Acid Diethanolamide (p-CFAD) | Polyurethane Foams | Exhibits auto-catalytic effect; can regulate cell morphology from closed-pore to interconnected structures. | Xia et al. (2022) nih.govrsc.org |

Acid Scavenging in Polymer Systems

During the polymerization and processing of certain plastics, residual catalysts or the degradation of other additives can generate acidic byproducts. researchgate.netspecialchem.com These acids can degrade the polymer, leading to reduced performance and longevity, and can also cause corrosion of processing equipment. baerlocher.com Acid scavengers are additives incorporated into the polymer formulation to neutralize these acidic species. researchgate.netspecialchem.com

While metallic stearates like calcium stearate (B1226849) and zinc stearate are commonly used, the fundamental principle involves the reaction of a basic compound with the acid. baerlocher.com The amine functionality in this compound can also act as an acid scavenger, neutralizing acidic residues and thereby protecting the polymer matrix.

Dispersants and Stabilizers in Non-Cosmetic Polymer Emulsions

This compound is an effective emulsifying agent, a property that is leveraged in the creation of stable non-cosmetic polymer emulsions. google.com For example, in the textile industry, it can be used in the formulation of aminofunctional silicone emulsions for fiber treatments. google.com In this context, it acts as a suspending agent, helping to disperse the silicone oil in water and maintain the stability of the emulsion over time. google.com This ensures a uniform application of the treatment to the fibers, imparting desired characteristics such as softness. ncats.io

Water Treatment and Chemical Processing

While direct, extensive research on this compound as a primary agent in large-scale water treatment is limited in the available literature, its inherent surfactant properties suggest potential auxiliary roles in these processes.

In the realm of industrial process additives, the application of this compound for chemical overflow accommodation is not explicitly detailed in the available research. However, its properties as an emulsifier and thickener could theoretically be leveraged in certain scenarios. For instance, in the event of a spill of an immiscible chemical, the salt could be used to create a more stable emulsion, facilitating easier cleanup and containment. Its thickening properties might also help to localize a spill and prevent its spread. It is important to note that this is a theoretical application based on the compound's known characteristics, and specific research or industrial case studies to this effect are not presently available.

This compound's ability to form gels in water and act as a thickener makes it a candidate for use as a suspending agent in various industrial compositions. google.com This property is crucial in formulations where solid particles need to be kept uniformly dispersed within a liquid medium without settling.

Table 1: Potential Industrial Applications as a Suspending Agent

| Industrial Sector | Potential Application | Function of this compound |

| Paints and Coatings | Maintaining uniform pigment dispersion | Prevents settling of pigment particles, ensuring consistent color and application properties. |

| Agrochemicals | Formulating pesticide and herbicide suspensions | Keeps active ingredients evenly dispersed in the liquid carrier for effective application. |

| Industrial Lubricants | Suspending solid lubricant additives (e.g., graphite, MoS₂) | Ensures a consistent concentration of solid lubricants in the base oil for optimal performance. |

While the above table outlines potential applications based on the compound's known properties, detailed research findings and performance data for these specific industrial uses are not extensively covered in the available literature.

Analytical Methodologies for Complex Matrices

Quantitative Analysis in Industrial Samples

The quantitative analysis of stearic acid diethanolamine (B148213) salt in industrial samples is crucial for ensuring product quality, consistency, and the identification of potential byproducts from the synthesis process. This typically involves a combination of spectroscopic and chromatographic techniques to confirm the chemical identity and measure the concentration of the target compound and related substances.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in confirming the molecular structure of stearic acid diethanolamine salt and assessing the purity of industrial batches. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to identify the key functional groups present in the molecule, confirming its formation. The spectrum of this compound will show characteristic absorption bands that verify the structure. For instance, the presence of C=O and C-O bond groups is indicative of the formation of the amide. atlantis-press.com The FTIR spectrum for stearic acid, a precursor, shows distinct peaks for O-H, C-H, and C=O stretching, which are altered during the reaction with diethanolamine to form the salt and corresponding amide. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are powerful, non-destructive tools for detailed structural elucidation. nih.gov ¹H-NMR spectroscopy allows for the quantification of different types of fatty acids (saturated, monounsaturated, polyunsaturated) in a mixture by analyzing the signals of specific protons, such as those on allylic or terminal methyl groups. nih.govsemanticscholar.org This can be applied to assess the fatty acid composition of the stearic acid used in production. ¹³C-NMR can also be used to determine fatty acid profiles, with results often showing strong agreement with traditional chromatographic methods. dss.go.th For the final product, NMR confirms the structure of byproducts that may form during synthesis, such as esters or amido esters. researchgate.net

Table 1: Key Spectroscopic Data for Stearic Acid and its Derivatives

| Technique | Analyte/Functional Group | Characteristic Signal/Peak (cm⁻¹) | Interpretation |

|---|---|---|---|

| FTIR | Stearic Acid (Carboxylic Acid O-H) | ~2800-3300 | Broad peak indicating hydrogen-bonded hydroxyl group. |

| FTIR | Stearic Acid (Alkyl C-H) | ~2919 and ~2848 | Asymmetric and symmetric stretching of -CH₂- groups. researchgate.net |

| FTIR | Stearic Acid (Carbonyl C=O) | ~1701 | Stretching vibration of the carboxylic acid carbonyl group. researchgate.net |

| FTIR | Amide (Carbonyl C=O) | ~1645 | Stretching vibration confirming amide formation. atlantis-press.com |

| ¹H-NMR | Terminal Methyl Protons (-CH₃) | ~0.86-0.98 ppm | Used to quantify total fatty acid content. nih.gov |

| ¹H-NMR | Allylic Protons (=CH-CH₂-) | ~2.60-3.05 ppm | Used to quantify unsaturated fatty acid content. nih.gov |

Chromatographic Separations for Component Quantification and Byproduct Identification

Chromatographic techniques are essential for separating the components of a complex industrial mixture, allowing for the precise quantification of this compound and the identification of impurities, such as unreacted starting materials or side-reaction products.

Gas Chromatography (GC): GC is widely used for the analysis of fatty acid diethanolamides and for quantifying residual diethanolamine (DEA), a common impurity. nih.govscispace.com A typical method involves using a capillary column (e.g., methyl silicone or dimethylpolysiloxane) with a flame ionization detector (FID). scispace.com In a survey of commercial fatty acid diethanolamides, residual DEA was found in concentrations ranging from 1.1% to 14.0%. scispace.com Recovery studies for DEA fortified in fatty acid alkanolamides have shown excellent results, ranging from 94% to 100%. nih.govscispace.com For volatile analytes, derivatization may be employed to improve separation and detection. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for analyzing these compounds. It can be used to separate homologous fatty acid alkanolamides and quantify impurities. thescipub.com Due to the low UV absorption of compounds like diethanolamine, pre-column derivatization is often employed to create derivatives that can be detected by UV or fluorescence detectors. nih.gov An alternative approach for analyzing residual DEA in products like shampoos involves converting it to N-nitrosodiethanolamine (NDELA) and then analyzing the derivative by LC with a thermal energy analyzer (TEA). nih.gov

Table 2: Chromatographic Methods for Analysis of Fatty Acid Diethanolamides and Related Impurities

| Technique | Analyte | Column Type | Detector | Key Findings/Performance |

|---|---|---|---|---|

| Gas Chromatography (GC) | Diethanolamine (DEA) | Wide-bore methyl silicone (Rtx-1) or 95% dimethyl-5% diphenyl polysiloxane (SPB-5) | Flame Ionization (FID) | Recovery of 94-100% for DEA in fatty acid dialkanolamides. nih.govscispace.com |

| Liquid Chromatography (LC) | N-nitrosodiethanolamine (NDELA) | Not specified | Thermal Energy Analyzer (TEA) | Average recovery of 95% for NDELA from fatty acid diethanolamides. scispace.com |

| HPLC | Diethanolamine (DEA) in shampoos | Not specified | Thermal Energy Analyzer (TEA) | Detected DEA levels from 140 to 15,200 ppm in commercial products. nih.gov |

| HPLC-MS | Fatty Diethanolamides | Not specified | Mass Spectrometry (MS) | Used to identify molecular weights of various diethanolamide compounds. thescipub.com |

Characterization of Solution and Interfacial Behavior

Understanding the behavior of this compound in solutions and at interfaces is critical to its function as a surfactant, emulsifier, and thickening agent. google.com Advanced analytical techniques are used to characterize these properties, providing insights into its performance in various formulations.

Advanced Rheological Characterization Techniques (e.g., Oscillatory Rheology)

The rheological properties of solutions containing this compound dictate their texture, stability, and flow behavior. Advanced techniques like oscillatory rheology provide detailed information about the viscoelastic nature of these systems.

In an oscillatory test, a small, oscillating strain is applied to the sample to probe its structure without destroying it. This yields two key parameters: the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. For lubricating greases formulated with lithium stearate (B1226849), a similar soap structure, small-amplitude oscillatory shear (SAOS) measurements are used to characterize their linear viscoelastic properties. researchgate.netcapes.gov.br These studies show that the viscosity and strength of the soap's structural network increase with higher thickener concentrations. researchgate.net Similarly, for emulsions containing stearic acid neutralized with triethanolamine (B1662121) (TEA), an increase in the concentration of the resulting soap leads to a significant increase in the emulsion's viscosity. researchgate.netuad.ac.id Oscillatory amplitude sweeps can determine the stiffness and strength of the fluid's structure, while frequency sweeps reveal how the material behaves over different time scales. windows.net

Dynamic Light Scattering for Aggregate Size and Morphology

This compound, as an amphiphilic molecule, self-assembles into aggregates such as micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of these aggregates.

DLS measures the fluctuations in the intensity of light scattered by particles undergoing Brownian motion. muser-my.com The rate of these fluctuations is related to the particle's diffusion coefficient, which can be used to calculate the hydrodynamic radius via the Stokes-Einstein equation. muser-my.com Studies on similar surfactant systems, such as polysorbate micelles, use Small-Angle X-ray Scattering (SAXS), a related technique, to reveal that micelles are often ellipsoidal and that their size can increase upon incorporating other molecules like free fatty acids. nih.gov For stearic acid-based nanoparticles, DLS is a standard method for determining particle size, which can range from 200 to 500 nm depending on the formulation. nih.gov The particle size of stearic acid microparticles is a key factor in their function and can be controlled by varying surfactant concentration and processing conditions. researchgate.net

Tensiometry for Surface and Interfacial Tension Measurements

The primary function of a surfactant is to reduce surface and interfacial tension. Tensiometry is the direct measurement of these properties. The ability of diethanolamide surfactants to lower the surface tension of water and the interfacial tension between immiscible liquids (like oil and water) is a key performance characteristic. atlantis-press.com

Measurements of aqueous solutions of diethanolamine (one of the parent compounds) show a decrease in surface tension with increasing concentration, a behavior that is significantly enhanced upon reaction with a fatty acid to form the salt/amide. osti.gov For instance, research on diethanolamide surfactants derived from lauric acid demonstrated a significant reduction in both surface and interfacial tension. atlantis-press.com The surface tension of a surfactant solution typically decreases as the concentration increases, up to the CMC, after which it remains relatively constant. Drop shape analysis is a modern method for accurately measuring surface tension, which is crucial for determining if a substance should be classified as surface-active. tegewa.de

Detection and Speciation in Environmental Samples

The detection and speciation of this compound in complex environmental matrices present analytical challenges due to the compound's nature as a salt of a long-chain fatty acid and an alkanolamine. In environmental systems, it is expected to exist primarily in its dissociated forms: the stearate anion and the diethanolammonium cation. Therefore, analytical methodologies must be capable of identifying and quantifying these individual components. The analysis is further complicated by the diverse and often interfering components present in environmental samples such as soil, sediment, and water.

Advanced chromatographic and spectrometric techniques are the cornerstone for the analysis of this compound's constituents in environmental samples. The choice of method often depends on the specific component of interest (the fatty acid or the alkanolamine) and the nature of the sample matrix.

Analytical Techniques for Detection

Several high-performance analytical methods are employed for the detection of the dissociated components of this compound. These primarily include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and robust method, particularly for the analysis of fatty acids like stearic acid. nih.gov For GC-MS analysis, fatty acids require a derivatization step to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs). nih.gov This technique provides excellent separation and sensitivity. nih.gov Methods have also been developed for analyzing alkanolamines by GC-MS, though this can also require derivatization to improve separation and detection. researchgate.netalberta.ca

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly suitable for analyzing polar and water-soluble compounds like diethanolamine and is also effective for long-chain fatty acids. researchgate.netprinceton.edu A significant advantage of LC-MS is that it can often analyze these compounds with minimal sample preparation and without the need for derivatization. researchgate.net Techniques such as electrospray ionization (ESI) are used to generate ions from the sample molecules in the liquid phase for mass spectrometric analysis. researchgate.net This method is particularly useful for complex aqueous samples, including industrial wastewater.

Ion Chromatography (IC): Specifically for the alkanolamine component, ion chromatography with suppressed conductivity detection is a highly effective technique for separating and quantifying ionic species. thermofisher.com It is well-suited for determining alkanolamines and their corresponding salts in various industrial and environmental water samples. thermofisher.com

Sample preparation is a critical step and may involve solvent extraction, solid-phase extraction (SPE), or other cleanup procedures to remove interfering substances from the matrix before instrumental analysis. researchgate.netresearchgate.netnih.gov

Table 1: Analytical Methodologies for Stearic Acid and Diethanolamine

| Analytical Technique | Target Analyte | Environmental Matrix | Key Findings & Performance Metrics |

|---|---|---|---|

| GC-MS | Stearic Acid (as silylated derivative) | Paint Samples | The method allows for the qualitative and quantitative analysis of free fatty acids and metal carboxylates. Selected Ion Monitoring (SIM) was used for quantification. unipi.it |

| LC-MS | Long-Chain Fatty Acids (including Stearic Acid) | Cultured Mammalian Cells | A C8 reversed-phase chromatography method was developed with a median limit of detection of 5 ng/mL and a linear dynamic range of 100-fold. princeton.edu |

| GC/FID (with derivatization) | Diethanolamine | Air | Heptafluorobutyryl imidazole derivatization was used. Recoveries were near 90% for concentrations from 0.1 ppm to 12 ppm. alberta.ca |

| GC/FID (direct aqueous injection) | Diethanolamine | Water, Soil | A direct injection method using a NUKOL column had detection limits of 0.005 mg/L for water and 0.05 mg/kg for soil. alberta.ca |

| LC-ESI-MS/MS | Alkanolamines | High Salinity Industrial Wastewater | This method avoided the need for extensive sample preparation. Matrix effects were attenuated by a 10-fold dilution. |

| Ion Chromatography | Alkanolamines | Amine Scrubber Solutions | Advanced cation-exchange columns provide enhanced selectivity and more reliable, accurate, and reproducible results for alkanolamine determination. thermofisher.com |

Speciation in Environmental Samples

Speciation analysis is crucial for understanding the environmental behavior, mobility, and bioavailability of a chemical. mdpi.com For this compound, speciation involves identifying the various forms it can take in the environment. Upon release into an aqueous environment, the salt will dissociate into the stearate anion (C₁₈H₃₅O₂⁻) and the diethanolammonium cation (HN(CH₂CH₂OH)₂⁺).

The subsequent fate and transformation of these ions determine the speciation:

Stearic Acid: As a naturally occurring fatty acid, stearic acid can be readily metabolized by microorganisms. Its speciation will be pH-dependent, existing as the stearate anion in neutral to alkaline conditions and the protonated stearic acid in acidic conditions. It has low water solubility and is likely to adsorb to soil and sediment.

Diethanolamine: Diethanolamine is highly soluble in water and is not expected to significantly sorb to soil or sediments. nih.gov It is considered to be readily biodegradable in soil, surface waters, and wastewater treatment plants, which means it is not expected to persist in the environment. nih.govsantos.com Environmental degradation can lead to the formation of various transformation products.

Analytical techniques like LC-MS are instrumental in speciation studies as they can separate and identify not only the parent ions but also their potential metabolites and degradation products. researchgate.net The development of methods that can simultaneously detect both the fatty acid and the alkanolamine components, along with their respective transformation products, is essential for a complete understanding of the environmental impact of this compound.

Environmental Fate and Impact Assessment

Degradation Pathways in Environmental Compartments

The environmental persistence of stearic acid diethanolamine (B148213) salt is largely determined by its susceptibility to degradation through various chemical and biological processes. In aqueous environments, the salt is expected to dissociate into stearic acid and diethanolamine. anmat.gob.arnih.gov

The biodegradability of stearic acid diethanolamine salt is considered to be a key factor in its environmental fate. saapedia.org While specific studies on the salt are not extensively available, information on its components is informative.

Stearic Acid: Fatty acids like stearic acid are known to be readily biodegradable. For instance, the anaerobic biodegradability of palmitic acid (C16), a similar long-chain fatty acid, has been confirmed. researchgate.netmst.dk It is expected that stearic acid will also be degraded by microorganisms in both aquatic and terrestrial environments.

Diethanolamine (DEA): The biodegradation of diethanolamine has been studied more extensively. While pure DEA may require an acclimatization period for microorganisms, its biodegradation in wastewater treatment scenarios has been observed. researchgate.net The combination of chemical oxidation followed by biological treatment has been shown to be effective in degrading DEA. researchgate.net The rate of biodegradation can be influenced by the initial concentration of the substance. researchgate.net

Environmental Distribution and Persistence

The distribution of this compound in the environment is governed by its physical and chemical properties, which influence its partitioning between water, soil, and air.

As a salt of a long-chain fatty acid, stearic acid diethanolamine is expected to exhibit some affinity for soil and sediment particles. The stearic acid component, being a hydrophobic molecule, will tend to adsorb to organic matter in soil and sediment, which would reduce its mobility in the environment. The diethanolamine component is miscible with water and would be more mobile. nih.gov

The potential for volatilization of this compound from water and soil surfaces is considered to be low. epa.gov This is due to the low vapor pressure of both stearic acid and diethanolamine. epa.gov The ionic nature of the salt further reduces its tendency to volatilize.

Ecotoxicological Studies (Non-human focus on aquatic and terrestrial organisms)

The ecotoxicity of this compound is not well-documented for the salt itself. However, the toxicity of its dissociation products, stearic acid and diethanolamine, to aquatic and terrestrial organisms has been evaluated.

Diethanolamine (DEA): According to the U.S. Environmental Protection Agency's (EPA) ECOTOX database, diethanolamine is categorized as "practically nontoxic" on an acute basis to freshwater invertebrates, estuarine/marine invertebrates, and freshwater plants. epa.gov Its potential for bioconcentration in aquatic organisms is low. epa.gov

Stearic Acid: Fatty acids, including stearic acid, are generally considered to have low ecotoxicity. However, as surface-active agents, high concentrations could potentially affect aquatic organisms by disrupting cell membranes.

While data for the specific salt is sparse, the available information on its components suggests that it is unlikely to be a significant environmental concern when released in low concentrations, due to its biodegradability and low potential for bioaccumulation. However, large or frequent spills could have a harmful effect on the environment. chemservice.com

Interactive Data Table: Physicochemical Properties of this compound Components

| Compound | Property | Value | Source |

| Diethanolamine | Log Kow | -1.43 | nih.gov |

| Diethanolamine | Vapor Pressure | 0.00037 hPa at 25 °C | nih.gov |

| Stearic Acid Diethanolamide | Log Kow | 5.15 | epa.gov |

| Stearic Acid Diethanolamide | Log (BCF) | 2.55 | epa.gov |

| Stearic Acid Diethanolamide | Log (VP) | -8.85 | epa.gov |

Theoretical and Computational Chemistry Studies

Molecular Modeling of Interactions and Self-Assembly

Molecular modeling is a powerful tool to simulate the complex behaviors of surfactants like stearic acid diethanolamine (B148213) salt. It allows for the investigation of phenomena that are difficult to observe experimentally, such as the spontaneous formation of aggregates in solution.

Molecular dynamics (MD) simulations track the positions and velocities of atoms and molecules over time, providing a detailed view of their dynamic behavior. For stearic acid diethanolamine salt, MD simulations can elucidate the process of self-assembly into larger structures such as micelles and vesicles.

In a typical all-atom MD simulation, molecules of this compound would be randomly distributed in a simulation box filled with water molecules. Over the course of the simulation, the hydrophobic stearate (B1226849) tails would be observed to aggregate to minimize contact with water, while the hydrophilic diethanolamine headgroups remain exposed to the aqueous environment. This process leads to the formation of spherical or ellipsoidal micelles.

Table 1: Illustrative Data from Molecular Dynamics Simulations of Fatty Acid Salt Micelles

| Parameter | Description | Typical Value (for a C12 fatty acid salt) |

| Aggregation Number (Nagg) | Average number of surfactant molecules per micelle. | 50-70 |

| Radius of Gyration (Rg) | A measure of the micelle's size. | 1.5 - 2.0 nm |

| Solvent Accessible Surface Area (SASA) | The surface area of the micelle exposed to the solvent. | 100 - 150 nm² |

| Micelle Shape | Can be spherical, ellipsoidal, or cylindrical (worm-like). | Near-spherical |

This table is illustrative and based on data for analogous fatty acid salt systems. Specific values for this compound would require dedicated simulations.

While all-atom MD simulations provide high-resolution detail, they are computationally expensive and limited to relatively small systems and short timescales. To study larger-scale phenomena, such as the interaction of multiple micelles or the formation of more complex phases, coarse-grained (CG) simulations are employed.

In the CG approach, groups of atoms are represented as single "beads," reducing the number of particles in the simulation and allowing for longer simulation times and larger system sizes. rsc.org This methodology is particularly well-suited for investigating the mesoscopic behavior of this compound. For example, CG simulations can model the transition from spherical to worm-like micelles at higher surfactant concentrations, a phenomenon critical to the rheological properties of many formulations. rsc.org

Studies on other surfactants, such as cetyltrimethylammonium bromide (CTAB), have shown that CG simulations can effectively capture micelle fusion and fission events, providing insights into the dynamic equilibrium of these systems. rsc.org Applying this technique to this compound could help predict how formulation variables like concentration and the presence of additives influence the morphology of the self-assembled structures.

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure of molecules. This allows for the prediction of their reactivity, stability, and spectroscopic properties with high accuracy.

The synthesis of this compound typically involves the amidation reaction between stearic acid and diethanolamine. This process can be accompanied by the formation of byproducts, such as ester-amines. Quantum chemical methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the detailed mechanisms of these reactions.

Computational studies on similar amide bond formations have mapped out the reaction pathways, identifying transition states and intermediates. rsc.org, nih.gov For the amidation of stearic acid with diethanolamine, DFT calculations could be used to:

Calculate the activation energies for the desired amidation reaction versus competing side reactions.

Determine the geometric and electronic structure of the transition states.

Investigate the catalytic effect of different reaction conditions (e.g., temperature, catalysts).

A proposed general mechanism for the direct amidation of a carboxylic acid and an amine involves the formation of a tetrahedral intermediate. Quantum chemical calculations can determine the energy barrier for the formation and breakdown of this intermediate, which is often the rate-determining step of the reaction. mdpi.com Such calculations can also explain the formation of byproducts, for instance, through the esterification of the hydroxyl groups of diethanolamine.

Table 2: Illustrative Quantum Chemical Data for a Generic Amidation Reaction

| Parameter | Description | Illustrative Value (kcal/mol) |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | 15 - 25 |

| Reaction Energy (ΔEr) | The overall energy change of the reaction. | -5 to -15 (exothermic) |

This table is illustrative. Actual values for the stearic acid and diethanolamine reaction would need to be calculated specifically.

Quantum chemical calculations can predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR and Raman). These predictions can aid in the interpretation of experimental spectra used for the characterization and quality control of this compound.

Furthermore, these methods can be used to quantify the strength of intermolecular interactions, such as the hydrogen bonds between the hydroxyl groups of the diethanolamine moiety and with water molecules. Understanding these interactions is crucial for explaining the physical properties of the compound, including its solubility and melting point. The molecular electrostatic potential (MEP) can also be calculated to identify the electron-rich and electron-poor regions of the molecule, which are the likely sites for electrophilic and nucleophilic attack, respectively.

Computational Fluid Dynamics for Rheological Predictions

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. For solutions containing this compound, which can exhibit complex, non-Newtonian rheological behavior, CFD is a valuable predictive tool.

When this compound forms entangled worm-like micelles, the viscosity of the solution can become highly dependent on the shear rate. CFD simulations can model this behavior by incorporating appropriate rheological models, such as the Power-law or Herschel-Bulkley models. think-fluid-dynamix.com, researchgate.net

By simulating the flow of a this compound solution through various geometries (e.g., pipes, mixing tanks), CFD can predict:

Velocity profiles and pressure drops.

The formation of regions with very high or very low shear, which can affect the stability of the microstructure.

The efficiency of mixing processes.

These simulations are essential for process design and optimization in industries where the flow behavior of the final product is critical. For example, in the manufacturing of creams and lotions, CFD can help ensure product homogeneity and predict its dispensing characteristics. acs.org The accuracy of CFD simulations relies on accurate input parameters for the rheological model, which are typically obtained from experimental measurements but can be guided by insights from molecular modeling. rheologylab.com

Future Research Directions and Emerging Challenges

Development of Sustainable Synthetic Routes

The chemical industry's shift towards sustainability is a primary driver for innovating the synthesis of stearic acid diethanolamine (B148213) salt. The focus is on reducing the environmental footprint by utilizing renewable resources and minimizing waste through efficient process design.

The synthesis of stearic acid diethanolamine salt fundamentally relies on stearic acid and diethanolamine. Stearic acid is readily available from renewable bio-based sources. advancedsciencenews.com Fats and oils from plants, microorganisms, and animals serve as an excellent feedstock for the chemical industry. advancedsciencenews.com Common sources include animal fats (tallow), canola oil, corn oil, and camelina oil, which can be processed to yield high-purity stearic acid. montanarenewables.com The use of such feedstocks aligns with the principles of a circular economy, turning byproducts from the food and agriculture industries into valuable oleochemicals. nih.gov

The sustainable production of diethanolamine, however, remains a significant challenge as it is traditionally derived from petroleum-based ethylene (B1197577) oxide. A key area for future research is the development of bio-based pathways to ethanolamines, potentially from biomass-derived ethanol (B145695) or amino acids, which would make the entire lifecycle of the salt significantly more sustainable. nih.gov

Table 1: Examples of Renewable Feedstocks for Stearic Acid

| Feedstock Source | Type | Common Name |

|---|---|---|

| Animal Byproduct | Fat | Tallow montanarenewables.com |

| Plant-Based | Oilseed Crop | Canola Oil montanarenewables.com |

| Plant-Based | Ethanol Byproduct | Distillers' Corn Oil (DCO) montanarenewables.com |

Traditional chemical synthesis often relies on organic solvents, which contribute to waste streams and environmental concerns. Future research is heavily focused on solvent-free or low-solvent alternatives for producing fatty acid amine salts.

Key emerging methodologies include:

Thermal, Solventless Amidation: This approach involves the direct reaction of the fatty acid and amine at elevated temperatures, often under a vacuum to remove the water byproduct and drive the reaction to completion. google.comresearchgate.net This method minimizes waste and simplifies product purification. google.com

Solid-Gas Phase Reactions: An innovative technique involves exposing the solid-form amine to a gaseous acid, creating the acid addition salt directly without any solvent. google.com This process is highly efficient and environmentally benign.

Mechanochemistry: The use of ball milling to induce reactions in a solvent-free environment is a promising green chemistry approach. researchgate.net The mechanical energy facilitates the chemical transformation, offering a general method for N-alkylation and amine synthesis. researchgate.net

These methods not only reduce environmental impact but can also lead to lower energy consumption and reduced capital costs for equipment. google.com

Tailoring Physicochemical Properties for Enhanced Performance

The performance of this compound in applications such as cosmetics and industrial lubricants is directly tied to its physicochemical properties. Future research aims to precisely control these properties by understanding and manipulating the compound's molecular structure.

The functionality of a fatty acid salt is determined by the interplay between its hydrophobic fatty acid tail and its hydrophilic amine headgroup. evonik.com A comprehensive understanding of structure-property relationships is crucial for designing next-generation materials.

Influence of the Hydrocarbon Chain: Properties such as melting point, solubility, and surface activity are influenced by the length and saturation of the fatty acid chain. ontosight.aiuio.no For instance, using a shorter or more unsaturated fatty acid in place of stearic acid would increase the salt's water solubility and lower its melting point. uio.no

Influence of the Amine Group: Modification of the diethanolamine headgroup, for example by quaternization to form an esterquat, can dramatically alter the compound's function, turning it into a high-performance fabric softener or conditioning agent. researchgate.net

Systematic studies correlating these structural variations with performance metrics like emulsification efficiency, corrosion inhibition, and viscosity modification will enable the creation of highly specialized molecules.

This compound can serve as a fundamental building block for more complex, high-performance materials. The goal is to create systems where properties can be tuned for specific, advanced applications.

Examples of such advanced materials include:

Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs): Stearic acid and its derivatives can be formulated into nanoparticles for dermal applications. mdpi.com These systems can offer enhanced stability, controlled release of active ingredients, and improved skin hydration, making them valuable in cosmetics and dermatology. mdpi.com

Esterquats: By reacting the diethanolamine moiety further, esterquats are formed. These compounds are known for their excellent softening, anti-static, and biodegradable properties, making them superior alternatives to older quaternary ammonium (B1175870) compounds in fabric care products. researchgate.net

Future work will likely explore the use of this salt in self-assembling systems, functional polymers, and phase-change materials, where its amphiphilic nature can be leveraged to create ordered structures with novel functionalities.

Enhanced Analytical Techniques for Trace Analysis and Speciation in Complex Industrial and Environmental Matrices